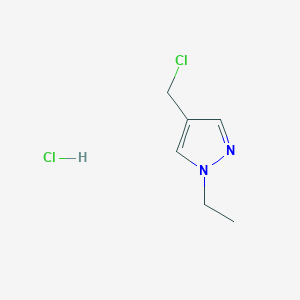

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Description

BenchChem offers high-quality 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-1-ethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-2-9-5-6(3-7)4-8-9;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGCJROZILJOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332529-52-8 | |

| Record name | 1H-Pyrazole, 4-(chloromethyl)-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-1-ethyl-1H-pyrazole Hydrochloride

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block for researchers in drug development. The target molecule of this guide, 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, is a key intermediate, providing a reactive "handle" for the elaboration of more complex molecular architectures. The chloromethyl group at the 4-position is an excellent electrophile, allowing for facile nucleophilic substitution and the introduction of diverse functionalities, a critical step in the synthesis of novel therapeutic agents.[3]

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. The synthesis is presented as a three-step sequence, commencing with the formylation of 1-ethyl-1H-pyrazole, followed by reduction of the aldehyde, and culminating in the chlorination of the resulting alcohol and subsequent salt formation. Each step is detailed with a focus on the underlying chemical principles, field-proven experimental protocols, and the rationale behind the choice of reagents and conditions.

Overall Synthetic Pathway

The synthesis of 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is efficiently achieved through a three-step process starting from the readily available 1-ethyl-1H-pyrazole. The pathway is outlined below:

Caption: Overall synthetic route to 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride.

Step 1: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole

The initial step involves the introduction of a formyl group at the 4-position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Causality Behind Experimental Choices:

The Vilsmeier reagent, a chloroiminium salt, is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] This electrophilic species then attacks the electron-rich C4 position of the 1-ethyl-1H-pyrazole ring. The reaction is typically performed at low temperatures to control the exothermic formation of the Vilsmeier reagent, followed by heating to drive the formylation to completion. An aqueous workup hydrolyzes the resulting iminium salt to afford the desired aldehyde.

Caption: Mechanism overview of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve 1-ethyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate may form. Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude 1-ethyl-1H-pyrazole-4-carbaldehyde. The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2]

Step 2: Reduction of 1-Ethyl-1H-pyrazole-4-carbaldehyde

The second step involves the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[4][6]

Causality Behind Experimental Choices:

Sodium borohydride is a hydride donor. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the intermediate alkoxide. The reaction is generally rapid and can be performed at room temperature or below.

Experimental Protocol: Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in methanol (10-15 volumes).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1-1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Evaporate the solvent to yield (1-ethyl-1H-pyrazol-4-yl)methanol as a crude product, which is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Step 3: Chlorination and Hydrochloride Salt Formation

The final step is the conversion of the primary alcohol to the corresponding chloromethyl derivative, followed by the formation of the hydrochloride salt. Thionyl chloride (SOCl₂) is a highly effective reagent for this chlorination.[7]

Causality Behind Experimental Choices:

The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion can occur with either inversion or retention of configuration (SN1 or SNi mechanism). In the absence of a base like pyridine, the reaction often proceeds with retention of configuration. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. The final product, being a basic pyrazole, can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. This often aids in purification and improves the stability of the compound.[1]

Experimental Protocol: Synthesis of 4-(Chloromethyl)-1-ethyl-1H-pyrazole Hydrochloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂), and a nitrogen inlet, dissolve (1-ethyl-1H-pyrazol-4-yl)methanol (1.0 equiv.) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Chlorination: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂, 1.2-1.5 equiv.) dropwise. A vigorous evolution of gas (HCl and SO₂) will be observed.

-

Reaction Progression: After the addition, allow the mixture to warm to room temperature and then stir for 12-16 hours.[7] Monitor the reaction by TLC.

-

Isolation and Salt Formation: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The crude product, 4-(chloromethyl)-1-ethyl-1H-pyrazole, will likely be in its hydrochloride form due to the HCl generated in situ. To ensure complete salt formation and to aid in purification, the residue can be dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate, and ethereal HCl can be added.

-

Purification: The resulting precipitate, 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[1]

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | 1-Ethyl-1H-pyrazole | POCl₃, DMF | 1-Ethyl-1H-pyrazole-4-carbaldehyde | 70-85 |

| 2 | 1-Ethyl-1H-pyrazole-4-carbaldehyde | NaBH₄, Methanol | (1-Ethyl-1H-pyrazol-4-yl)methanol | 85-95 |

| 3 | (1-Ethyl-1H-pyrazol-4-yl)methanol | SOCl₂, HCl | 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | 80-90 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, a valuable intermediate in drug discovery. The three-step sequence, involving a Vilsmeier-Haack formylation, a sodium borohydride reduction, and a thionyl chloride-mediated chlorination, utilizes well-established and understood chemical transformations. By providing a thorough explanation of the rationale behind the experimental choices and detailed protocols, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel pyrazole-based compounds.

References

-

Common Organic Chemistry. Sodium Borohydride. [Link]

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

El-Gharably, A. A., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances 13.39 (2023): 27363-27401. [Link]

-

Kumar, A., et al. "Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1." Bioorganic & Medicinal Chemistry 28 (2020): 115398. [Link]

-

Patil, S. A., et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." World Journal of Pharmacy and Pharmaceutical Sciences 3.9 (2014): 462-484. [Link]

-

Fustero, S., et al. "Recent advances in the synthesis of new pyrazole derivatives." Current Organic Chemistry 15.14 (2011): 2356-2385. [Link]

Sources

- 1. 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. labsolu.ca [labsolu.ca]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(Chloromethyl)-1-ethyl-1H-pyrazole Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, a key building block for synthetic chemistry and drug discovery. Drawing upon established principles of heterocyclic chemistry and field-proven insights, this document will delve into the compound's core chemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers, medicinal chemists, and professionals in pharmaceutical development.

Core Compound Identity and Physicochemical Properties

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a substituted pyrazole derivative that serves as a versatile reagent in organic synthesis. The presence of a reactive chloromethyl group attached to the pyrazole ring makes it a valuable precursor for introducing the 1-ethyl-1H-pyrazol-4-ylmethyl moiety into a wide range of molecular scaffolds.

The compound is typically supplied as a hydrochloride salt, which often improves its stability and handling characteristics compared to the free base. It is important for researchers to distinguish between the salt form and the free base, as their properties and CAS numbers differ.

Table 1: Physicochemical Properties of 4-(Chloromethyl)-1-ethyl-1H-pyrazole and its Hydrochloride Salt

| Property | 4-(Chloromethyl)-1-ethyl-1H-pyrazole Hydrochloride | 4-(Chloromethyl)-1-ethyl-1H-pyrazole (Free Base) |

| Molecular Formula | C₆H₁₀Cl₂N₂[1][2] | C₆H₉ClN₂[3] |

| Molecular Weight | 181.06 g/mol [1][2] | 144.60 g/mol [3] |

| CAS Number | 1332529-52-8[1][4][5][6] | 405103-61-9[3][4] |

| Appearance | Solid[3][7] | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available, but hydrochloride salts are generally more water-soluble than their free base counterparts.[8] | Data not available |

Caption: Molecular structure of 4-(chloromethyl)-1-ethyl-1H-pyrazole.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of a pre-formed 1-ethyl-1H-pyrazole ring. While a specific, detailed protocol for this exact compound is not widely published, a general and analogous approach can be inferred from the synthesis of similar pyrazole derivatives.

A plausible synthetic pathway would involve the reaction of 1-ethyl-1H-pyrazole with a chloromethylating agent, such as a mixture of formaldehyde and hydrogen chloride, or a reagent like chloromethyl methyl ether (caution: highly carcinogenic) in an inert solvent. The reaction introduces the chloromethyl group at the 4-position of the pyrazole ring. The hydrochloride salt can then be obtained by treating the free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether or isopropanol.

A related synthesis for 1-[4-(chloromethyl)phenyl]-1H-pyrazole involves the treatment of the corresponding alcohol, [4-(1H-pyrazol-1-yl)phenyl]methanol, with thionyl chloride.[8] This highlights a common method for converting a hydroxymethyl group to a chloromethyl group, which could be an alternative synthetic strategy if the corresponding 4-(hydroxymethyl)-1-ethyl-1H-pyrazole is available.

Caption: Generalized synthetic workflow.

Chemical Reactivity

The primary driver of the reactivity of 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is the electrophilic chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for a variety of substitution reactions, making the compound a valuable building block in organic synthesis.

Nucleophilic Substitution: The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including:

-

Amines: to form the corresponding 4-(aminomethyl)-1-ethyl-1H-pyrazoles.

-

Alcohols and Phenols: to yield ethers.

-

Thiols: to produce thioethers.

-

Cyanide: to introduce a cyanomethyl group, which can be further elaborated.

-

Azides: to form azidomethylpyrazoles, precursors to triazoles and amines.

The pyrazole ring itself is an aromatic heterocycle and is generally stable to many reaction conditions. The N-ethyl group at the 1-position prevents reactions at that nitrogen, directing functionalization to other parts of the molecule.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[10][11]

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. By using this building block, medicinal chemists can readily introduce the 1-ethyl-1H-pyrazol-4-ylmethyl moiety into lead compounds to modulate their physicochemical properties, such as solubility and lipophilicity, and to explore new interactions with biological targets.

While specific examples of drugs developed directly from 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride are not prominent in the literature, the utility of chloromethylpyrazoles in the synthesis of bioactive molecules is well-documented. For instance, they are used to synthesize inhibitors of enzymes and receptor ligands. The pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the ring system can engage in π-stacking interactions with biological macromolecules.

Caption: Role in drug discovery workflow.

Experimental Protocols

Handling and Storage

Safety Precautions: 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride should be handled in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, should be worn at all times.[11] Avoid inhalation of dust and contact with skin and eyes.[11]

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Characterization

As no specific spectral data for this compound is publicly available, the following are general guidelines for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the chloromethyl group (a singlet), and the two protons on the pyrazole ring (two singlets). The chemical shifts of the pyrazole protons can provide information about the substitution pattern. For unsubstituted pyrazole, the protons at the 3,5-positions appear at a different chemical shift than the proton at the 4-position.[4]

-

¹³C NMR: The spectrum should show distinct signals for all six carbon atoms in the molecule. The chemical shift of the chloromethyl carbon would be a key identifier.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C=C, and C-N bonds within the molecule.

Representative Synthetic Protocol: Nucleophilic Substitution with an Amine

This protocol is a general representation of how 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride can be used in a nucleophilic substitution reaction.

Objective: To synthesize N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine.

Materials:

-

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

-

Benzylamine (2 equivalents)

-

A suitable base (e.g., triethylamine or potassium carbonate, 2-3 equivalents)

-

A polar aprotic solvent (e.g., acetonitrile or DMF)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a solution of 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (1 equivalent) in the chosen solvent, add the base and stir for 10 minutes at room temperature.

-

Add benzylamine (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine.

Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry.

Safety Information

-

Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12] May also cause respiratory irritation.[12]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

-

Researchers must consult the specific SDS provided by their supplier and perform a thorough risk assessment before handling this compound.

Conclusion

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloromethyl group allows for the straightforward introduction of the 1-ethyl-1H-pyrazol-4-ylmethyl moiety into a variety of molecular frameworks. While specific physicochemical and spectral data for this compound are not widely published, its chemical behavior can be reliably predicted based on the established reactivity of similar pyrazole derivatives. As with any chemical reagent, proper handling and safety precautions are paramount. This guide provides a solid foundation for researchers to effectively and safely utilize this compound in their synthetic endeavors and drug discovery programs.

References

-

Molport. 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | 1332529-52-8. [Link]

-

AA Blocks. CAS NO. 1332529-52-8 | 4-(Chloromethyl)-1-ethyl-1h-pyrazole hydrochloride. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

A1124271 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride 97%. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Angene. 860807-35-8 - Safety Data Sheet. [Link]

-

ChemBK. 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. [Link]

-

Molbase. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE synthesis. [Link]

- Google Patents.

-

PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

- 1. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. qcc.edu [qcc.edu]

- 7. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 8. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. PubChemLite - 3-(chloromethyl)-1-ethyl-1h-pyrazole (C6H9ClN2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Signature of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride: A Predictive Technical Guide

This guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. In the absence of publicly available experimental data, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and data from analogous molecular structures, this guide offers a robust framework for the identification and characterization of this compound.

Introduction: The Compound of Interest

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Its structure combines a pyrazole core, an N-ethyl substituent, and a reactive chloromethyl group at the 4-position. The hydrochloride salt form enhances its solubility in polar solvents. Accurate spectroscopic characterization is paramount for verifying its synthesis and purity, and for understanding its reactivity in subsequent chemical transformations. This guide will provide a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The molecular structure and key identifiers are provided below:

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Cl₂N₂ | |

| Molecular Weight | 181.06 g/mol | |

| InChI Key | YIGCJROZILJOGO-UHFFFAOYSA-N | |

| Canonical SMILES | CCn1cc(CCl)cn1.Cl |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. These predictions are based on the analysis of its constituent functional groups and comparison with known spectroscopic data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different nuclei in the molecule.

The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS), multiplicities, and integrations are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| -CH₂-Cl | ~4.6 - 4.8 | Singlet (s) | 2H | The methylene protons are adjacent to an electronegative chlorine atom and the pyrazole ring, leading to a downfield shift. |

| Pyrazole H-3 | ~7.5 - 7.7 | Singlet (s) | 1H | Protons on aromatic heterocyclic rings typically appear in this region. The exact shift is influenced by the substituents on the ring. |

| Pyrazole H-5 | ~7.6 - 7.8 | Singlet (s) | 1H | Similar to H-3, this proton is on the pyrazole ring. Its chemical environment is slightly different due to the proximity to the N-ethyl group. |

| -N-CH₂-CH₃ | ~4.2 - 4.4 | Quartet (q) | 2H | These methylene protons are adjacent to a nitrogen atom and coupled to the methyl protons, resulting in a quartet. |

| -N-CH₂-CH₃ | ~1.4 - 1.6 | Triplet (t) | 3H | These methyl protons are coupled to the adjacent methylene protons, resulting in a triplet. |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the carbon atoms of the pyrazole ring and the substituents.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| -CH₂-Cl | ~40 - 45 | The carbon is attached to an electronegative chlorine atom, causing a downfield shift into this range.[1] |

| Pyrazole C-3 | ~135 - 140 | Aromatic carbons in pyrazole rings typically appear in this region. |

| Pyrazole C-4 | ~110 - 115 | The carbon atom bearing the chloromethyl group. |

| Pyrazole C-5 | ~128 - 133 | Aromatic carbon adjacent to the N-ethyl group. |

| -N-CH₂-CH₃ | ~45 - 50 | The methylene carbon is attached to a nitrogen atom, resulting in a downfield shift. |

| -N-CH₂-CH₃ | ~14 - 16 | The methyl carbon is in a typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride are listed below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (pyrazole ring) | 1450 - 1600 | Stretching |

| C-N | 1000 - 1350 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| N-H⁺ (hydrochloride) | 2400 - 2800 | Stretching (broad) |

The presence of a broad absorption in the 2400-2800 cm⁻¹ region would be indicative of the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique.

-

Molecular Ion: The expected molecular ion peak [M+H]⁺ would be observed at an m/z of 145.06, corresponding to the free base C₆H₉ClN₂.

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed. There will be a peak at [M+H+2]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak, corresponding to the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of substituents and cleavage of the ring.[2] Predicted major fragments for this compound include:

-

Loss of the chloromethyl group (-CH₂Cl)

-

Loss of the ethyl group (-CH₂CH₃)

-

Cleavage of the pyrazole ring

-

Experimental Methodologies

To obtain the actual spectroscopic data for 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, the following standard experimental protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 300 MHz or higher field strength spectrometer. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal.

Caption: General workflow for NMR analysis.

IR Spectroscopy Protocol

A common and convenient method for analyzing solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry Protocol

Electrospray ionization (ESI) is a suitable method for this compound, especially given its salt form.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI probe to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: The fundamental stages of mass spectrometry.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. By understanding these predicted spectral features and the methodologies to acquire them, researchers can confidently approach the synthesis and characterization of this compound. The provided tables, justifications, and experimental workflows serve as a valuable resource for interpreting future experimental data and ensuring the structural integrity of this important chemical building block.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable, field-proven methodologies for characterization.

Introduction: The Significance of a Well-Characterized Intermediate

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole core, a reactive chloromethyl group, and an ethyl substituent on one of the nitrogen atoms. The hydrochloride salt form suggests a strategy to enhance aqueous solubility and handling of the parent base. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The chloromethyl group, a potent electrophilic site, makes this compound a valuable intermediate for introducing the 1-ethyl-1H-pyrazole moiety into a wide range of molecules via nucleophilic substitution reactions[1].

Understanding the solubility and stability of this intermediate is paramount. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and purity. Stability is critical for ensuring the compound's integrity during storage and handling, as degradation can lead to the formation of impurities that may be toxic or interfere with subsequent synthetic steps. This guide outlines the theoretical considerations and practical experimental workflows for thoroughly characterizing these two key attributes.

Part 1: Solubility Profile

The solubility of a compound is a critical factor in its applicability in synthetic routes[2]. For 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, its salt form is intended to improve solubility in polar solvents, particularly water, compared to its free base. However, the overall solubility is a balance between the polar hydrochloride and pyrazole moieties and the more nonpolar ethyl and chloromethyl groups.

Theoretical Considerations and Solvent Selection Rationale

Pyrazole and its derivatives generally exhibit good solubility in organic solvents such as ethanol, methanol, acetone, acetonitrile, and dichloromethane[3][4]. The limited water solubility of many pyrazole derivatives is a known characteristic[3]. The presence of the hydrochloride salt in the target compound is expected to significantly enhance its solubility in aqueous and protic solvents through ion-dipole interactions.

The selection of solvents for solubility screening should therefore cover a range of polarities:

-

Protic Polar Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated due to the hydrochloride salt and the nitrogen atoms in the pyrazole ring capable of hydrogen bonding.

-

Aprotic Polar Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good solubility is expected due to dipole-dipole interactions. These are common solvents for reactions involving pyrazole derivatives[3].

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Low solubility is predicted, as these solvents cannot effectively solvate the ionic hydrochloride portion of the molecule.

Experimental Workflow for Solubility Determination

A robust determination of solubility involves both qualitative and quantitative assessments. The following protocol outlines a standard workflow for characterizing the solubility of a new chemical entity.

Step-by-Step Protocol:

-

Qualitative Assessment:

-

Place a small, known amount (e.g., 2 mg) of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride into a glass vial.

-

Add a measured volume (e.g., 200 µL) of the selected solvent.

-

Vortex the mixture vigorously for 1-2 minutes at ambient temperature.

-

Visually inspect the mixture. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

If the compound is not fully dissolved, gently warm the mixture (e.g., to 40-50°C) and observe any changes. Note that temperature can significantly increase solubility[2][3].

-

-

Quantitative Assessment (for key solvents):

-

Add an excess amount of the compound to a known volume of the solvent to create a slurry.

-

Agitate the slurry at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the suspension using a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Prepare a series of dilutions of the clear supernatant.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Anticipated Solubility Data Summary

While specific experimental data for 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is not publicly available, the following table summarizes the expected solubility profile based on the chemical structure and general properties of similar compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Soluble | The hydrochloride salt form significantly increases polarity and favors interaction with water. |

| Polar Protic | Methanol, Ethanol | Freely Soluble | These solvents can solvate both the ionic and organic portions of the molecule and engage in hydrogen bonding[3][4]. |

| Polar Aprotic | DMSO, DMF | Freely Soluble | Strong dipole moments in these solvents can effectively solvate the polar pyrazole ring and the hydrochloride salt[3]. |

| Low-Polarity Ethers | Dioxane, THF | Sparingly Soluble | Moderate polarity may allow for some dissolution, but it will be limited. |

| Nonpolar Aromatic | Toluene | Insoluble | Insufficient polarity to overcome the lattice energy of the salt. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | Highly nonpolar nature is incompatible with the ionic salt. |

Part 2: Stability Profile and Forced Degradation

The stability of a molecule is a measure of its resistance to chemical change under various environmental conditions. For 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, the primary site of potential instability is the chloromethyl group, which is susceptible to hydrolysis and nucleophilic attack. The pyrazole ring itself is generally stable, but extreme conditions can affect it.

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing. These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods[5][6].

Key Factors Influencing Stability

-

pH: Hydrolysis of the chloromethyl group is a likely degradation pathway, and the rate of this reaction can be highly pH-dependent. Acidic or basic conditions can catalyze this process[7].

-

Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis and potential ring-opening or rearrangement, by providing the necessary activation energy.

-

Oxidation: While the pyrazole ring is relatively electron-deficient, oxidative conditions (e.g., presence of peroxides) could potentially lead to the formation of N-oxides or other degradation products.

-

Light (Photostability): Exposure to UV or visible light can provide the energy to induce photolytic degradation, leading to the formation of radical species or other photoproducts[5].

Experimental Workflow for Forced Degradation Studies

A systematic approach is required to evaluate the stability of the compound under various stress conditions. The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the reliable detection and characterization of degradation products.

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, a versatile heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's significance, a validated synthetic pathway, detailed characterization, and its potential applications as a reactive intermediate in the synthesis of novel chemical entities.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets. The incorporation of a pyrazole moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Historically, the discovery of naturally occurring pyrazole derivatives, such as 1-pyrazolyl-alanine from watermelon seeds, hinted at their biological relevance.[1] Today, synthetic pyrazole-containing compounds constitute a significant class of therapeutic agents with a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The functionalization of the pyrazole core is therefore a critical aspect of medicinal chemistry, and reactive intermediates like 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride are instrumental in this endeavor. The chloromethyl group at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of the 1-ethylpyrazole moiety into more complex molecular architectures.[2]

Synthesis of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

While a singular "discovery" paper for this specific compound is not prominent in the literature, its synthesis can be reliably achieved through established chloromethylation methodologies applied to N-substituted pyrazoles.[4] The following protocol is a robust and reproducible method for the preparation of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, predicated on the electrophilic substitution at the C4 position of the pyrazole ring.

Synthetic Pathway Overview

The synthesis initiates with the commercially available 1-ethyl-1H-pyrazole. A chloromethyl group is then introduced at the electron-rich C4 position of the pyrazole ring via a reaction with a formaldehyde equivalent and hydrogen chloride.

Caption: Synthetic route for 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride.

Detailed Experimental Protocol

Materials:

-

1-ethyl-1H-pyrazole

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-ethyl-1H-pyrazole (1 equivalent) and paraformaldehyde (1.2 equivalents) in concentrated hydrochloric acid (5 volumes).

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate until the effervescence ceases. The aqueous layer is then extracted with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification and Isolation: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride as a solid.

Rationale Behind Experimental Choices

-

Electrophilic Substitution: The chloromethylation of the pyrazole ring is an electrophilic aromatic substitution reaction. The C4 position is typically the most nucleophilic position on the 1-substituted pyrazole ring, directing the substitution to this site.[4]

-

Reagents: Paraformaldehyde serves as an in-situ source of formaldehyde. In the presence of concentrated HCl, the reactive electrophile, a chloromethyl cation equivalent, is generated.

-

Acidic Medium: The reaction is performed in a strong acidic medium (concentrated HCl) which acts as both a solvent and a catalyst. The final product is isolated as the hydrochloride salt, which often improves its crystallinity and stability.

-

Work-up: The neutralization step is crucial to remove excess acid and allow for the efficient extraction of the product into an organic solvent.

Structural Elucidation and Characterization

While commercial suppliers may not provide detailed analytical data for this compound[5][6], its structure can be unequivocally confirmed using standard analytical techniques. The following table summarizes the expected analytical data for 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride.

| Analysis | Expected Results |

| Molecular Formula | C₆H₁₀Cl₂N₂[6] |

| Molecular Weight | 181.06 g/mol [6] |

| Appearance | White to off-white solid[7] |

| ¹H NMR | δ (ppm): ~1.4 (t, 3H, -CH₂CH ₃), ~4.2 (q, 2H, -CH ₂CH₃), ~4.6 (s, 2H, -CH ₂Cl), ~7.5 (s, 1H, pyrazole CH ), ~7.7 (s, 1H, pyrazole CH ) |

| ¹³C NMR | δ (ppm): ~15 (CH₃), ~40 (CH₂Cl), ~45 (NCH₂), ~130 (pyrazole CH), ~140 (pyrazole CH), ~145 (pyrazole C) |

| Mass Spec (ESI-MS) | m/z: 145.06 [M+H]⁺ (for the free base) |

Note: Predicted NMR chemical shifts are based on the analysis of similar pyrazole structures and standard chemical shift tables.

Applications in Drug Development and Organic Synthesis

The primary utility of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride lies in its capacity to act as an alkylating agent. The chloromethyl group is susceptible to nucleophilic attack, making it an excellent electrophile for the introduction of the 1-ethyl-4-pyrazolyl-methyl moiety into a target molecule.

Workflow for Derivatization

Caption: General workflow for the derivatization of the title compound.

This reactivity allows for the synthesis of a wide array of derivatives with potential biological activity. For instance, reaction with amines, phenols, or thiols can lead to the corresponding substituted aminomethyl, oxymethyl, or thiomethyl pyrazoles, respectively. These derivatives can then be screened for various pharmacological activities.

Safety and Handling

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride should be handled with care in a well-ventilated fume hood. As an alkylating agent, it is potentially harmful and should be treated as a corrosive and toxic substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and reactive chloromethyl group provide a convenient entry point for the incorporation of the 1-ethylpyrazole scaffold into novel molecular frameworks. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1). Available at: [Link]

-

Martins, M. A. P., et al. (2021). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. ResearchGate. Available at: [Link]

-

ResearchGate. (2016). (PDF) Chloromethylation of pyrazole ring. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available at: [Link]

-

PubChemLite. (n.d.). 4-chloro-3-(chloromethyl)-1-ethyl-1h-pyrazole. Available at: [Link]

-

Leonti, F., et al. (2021). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 64(15), 11216-11236. Available at: [Link]

-

HFC. (n.d.). Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

Ansari, A., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 22(11), 1839. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | 405103-61-9 [amp.chemicalbook.com]

A Technical Guide to 4-(Chloromethyl)-1-ethyl-1H-pyrazole Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document delves into its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and presence in a multitude of approved therapeutic agents.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in drug design.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4] The introduction of a reactive chloromethyl group at the 4-position, combined with an ethyl substituent at the 1-position, renders 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride a highly valuable and versatile intermediate for the synthesis of novel drug candidates.[5]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use. The following table summarizes the key identifiers and computed properties for 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride.

| Property | Value | Source |

| Chemical Name | 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | - |

| Molecular Formula | C₆H₁₀Cl₂N₂ | [6] |

| Molecular Weight | 181.06 g/mol | [6] |

| CAS Number | Not definitively assigned (isomer specific) | - |

| Canonical SMILES | C1=C(CN(C=C1)CC)Cl.Cl | (Predicted) |

| InChI Key | (Predicted for the free base) | - |

| Appearance | Expected to be a solid | (Inference) |

| Solubility | Expected to be soluble in polar protic solvents | (Inference) |

Note: While a specific CAS number for the 4-chloromethyl isomer was not found, the related 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride has the CAS number 1313410-14-8.[6]

Synthesis of 4-(Chloromethyl)-1-ethyl-1H-pyrazole Hydrochloride: A Proposed Pathway

A robust and reproducible synthetic route is crucial for the reliable supply of any key intermediate. Based on established pyrazole chemistry, a logical and efficient multi-step synthesis for 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is proposed, starting from commercially available precursors.

Caption: Proposed synthetic pathway for 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride.

Step-by-Step Experimental Protocol

Step 1: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents).[7]

-

Stir the suspension at room temperature and add ethyl iodide (1.2 equivalents) dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Step 2: Reduction to (1-Ethyl-1H-pyrazol-4-yl)methanol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the combined organic filtrates under reduced pressure to obtain (1-ethyl-1H-pyrazol-4-yl)methanol, which may be used in the next step without further purification if of sufficient purity.

Step 3: Chlorination of (1-Ethyl-1H-pyrazol-4-yl)methanol

-

Dissolve (1-ethyl-1H-pyrazol-4-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform and cool to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution. A base such as pyridine may be added to scavenge the generated HCl.

-

Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

-

Carefully pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 4-(chloromethyl)-1-ethyl-1H-pyrazole.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude 4-(chloromethyl)-1-ethyl-1H-pyrazole in anhydrous diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride.

Reactivity and Synthetic Applications

The primary site of reactivity on 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is the chloromethyl group, which serves as a versatile electrophilic handle for nucleophilic substitution reactions.[5] This allows for the facile introduction of the 1-ethyl-1H-pyrazol-4-ylmethyl moiety into a wide range of molecules.

Caption: Nucleophilic substitution at the chloromethyl group.

Key Transformations

-

Ether Formation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.

-

Thioether Synthesis: Treatment with thiols provides access to a variety of thioether derivatives.

-

Amine Alkylation: Primary and secondary amines can be alkylated to introduce the pyrazole scaffold.

-

Esterification: Carboxylic acids can be converted to their corresponding pyrazolylmethyl esters.

-

Cyanide Displacement: Reaction with sodium or potassium cyanide yields the corresponding nitrile, which can be further elaborated.

These transformations are fundamental in building molecular complexity and are widely employed in the synthesis of biologically active compounds. For instance, related chloromethyl pyrazoles have been used in the synthesis of potent CDK2 inhibitors and compounds with significant antibacterial activity.[2]

Safety and Handling

Based on the GHS classification for the closely related 1-(chloromethyl)-1H-pyrazole hydrochloride, 4-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride should be handled with appropriate precautions.[8]

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H318: Causes serious eye damage.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its synthesis, while requiring a multi-step approach, utilizes standard and well-understood organic transformations. The reactive chloromethyl group provides a convenient handle for introducing the 1-ethyl-1H-pyrazol-4-ylmethyl scaffold into a diverse range of molecules, enabling the exploration of new chemical space in the quest for new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. National Center for Biotechnology Information. [Link]

-

Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]

-

HFC. Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. [Link]

-

Angene Chemical. 3-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. [Link]

-

Gotor, V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5428. [Link]

-

Research Journal of Pharmacy and Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-one Derivatives. RJPBCS, 9(1), 785-793. [Link]

- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. [Link]

-

ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33. [Link]

-

National Institutes of Health. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(46), 7011–7014. [Link]

- Google Patents. (2000).

- Google Patents. (2006).

-

PubChem. 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Journal of Chemistry Letters. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemistry Letters, 2(1), 25-32. [Link]

-

PubChem. 1-Ethylpyrazole. National Center for Biotechnology Information. [Link]

-

MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. (2017). Process for the preparation of 3-chloro-1H-pyrazol-4-amine and salts thereof.

Sources

- 1. qcc.edu [qcc.edu]

- 2. preprints.org [preprints.org]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride 154312-86-4 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. angenesci.com [angenesci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Versatility of 4-(Chloromethyl)-1-ethyl-1H-pyrazole Hydrochloride Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and its capacity for versatile biological activity.[1][2][3] This guide provides a comprehensive technical overview of the potential biological activities of derivatives stemming from 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride. While this specific scaffold represents a nascent area of investigation, its structural features—notably the reactive chloromethyl group—position it as a highly valuable intermediate for generating diverse chemical libraries.[4] By drawing on the extensive research into the broader class of pyrazole-containing compounds, this document will explore the mechanistic basis for their anticancer, anti-inflammatory, and antimicrobial activities, detail robust experimental protocols for their evaluation, and elucidate key structure-activity relationships to guide future drug development efforts.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds distinguished by two adjacent nitrogen atoms.[3][5] This arrangement confers a unique combination of chemical stability and reactivity, making the scaffold an ideal foundation for drug design. The pyrazole ring system is a key component in several blockbuster drugs, including the COX-2 inhibitor Celecoxib (Celebrex®) for inflammatory diseases and Sildenafil (Viagra®) for erectile dysfunction, underscoring its clinical and commercial significance.[2][3]

The pharmacological attractiveness of pyrazoles stems from their ability to serve as bioisosteres for other functional groups and to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with biological targets.[6] Furthermore, the pyrazole ring can be readily substituted at multiple positions (N-1, C-3, C-4, and C-5), allowing for precise modulation of a compound's physicochemical properties and biological functions.[1][7][8] This inherent versatility has led to the discovery of pyrazole derivatives with a vast spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[5][9][10]

Caption: The Pyrazole Core and Key Substitution Points.

Synthesis and Derivatization Pathway

The synthesis of the pyrazole core is well-established, with the Knorr pyrazole synthesis—a condensation reaction between a β-dicarbonyl compound and a hydrazine—being a classical and widely used method.[11] For the target scaffold, 4-(Chloromethyl)-1-ethyl-1H-pyrazole, a plausible synthetic route involves the initial formation of the 1-ethyl-1H-pyrazole followed by a chloromethylation step.

The true value of this scaffold lies in the reactivity of the C4-chloromethyl group (-CH₂Cl). This group is an excellent electrophile, making it a versatile handle for nucleophilic substitution reactions.[4] This allows for the straightforward synthesis of a large library of derivatives by introducing diverse functionalities (e.g., amines, thiols, azides, ethers), which is a critical step in exploring the structure-activity relationship (SAR) and optimizing for a desired biological effect.

Caption: Proposed Synthetic and Derivatization Workflow.

Key Biological Activities and Mechanisms of Action

The pyrazole scaffold has been extensively explored for a variety of therapeutic applications. The following sections detail the most prominent activities relevant to derivatives of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7][12][13] Their mechanisms of action are diverse and often involve the inhibition of key proteins that regulate cell growth and proliferation.

Key Mechanisms:

-

Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of the cell cycle.[13] Targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[7][12] Inhibition of these enzymes disrupts cell cycle progression and can induce apoptosis (programmed cell death).[12][13]

-

Tubulin Polymerization Inhibition: Certain pyrazole compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[7] This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Caption: Simplified Kinase Inhibition Pathway.

Table 1: Representative Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference(s) |

| Pyrazole-Benzimidazole Hybrid | A549 (Lung) | 2.2 | EGFR Inhibition | [12] |

| 3,4-Diaryl Pyrazole | Various | 0.00006 - 0.00025 | Tubulin Polymerization Inhibition | [7] |

| Pyrazole Carbaldehyde | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibition | [7] |

| Indole-Pyrazole Hybrid | HCT116 (Colon) | < 23.7 | CDK2 Inhibition | [7] |

| Fused Pyrazole Derivative | HepG2 (Liver) | 0.71 | EGFR/VEGFR-2 Inhibition | [7] |

| Pyrazolo[4,3-f]quinoline | HCT116 (Colon) | 1.7 | Haspin Kinase Inhibition | [7] |

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) target both COX-1 and COX-2. However, selective inhibition of COX-2, which is primarily expressed at sites of inflammation, is a key therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[16] Many pyrazole derivatives, including the drug Celecoxib, exhibit high selectivity for the COX-2 enzyme.[16][17]

Antimicrobial Activity

Derivatives of the pyrazole scaffold have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[18][19][20] This includes activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal species like C. albicans.[6][21] Some novel pyrazole hydrazones have demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics, highlighting their potential as new antimicrobial leads.[18]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to drug design. Studies on pyrazole derivatives have revealed several key SAR trends:

-

Substituents on Phenyl Rings: For many anticancer and anti-inflammatory pyrazoles, the presence of substituted aryl rings at the C3 and C5 positions is crucial for activity. The nature and position of these substituents (e.g., halogens, methoxy groups) can significantly influence potency and selectivity.[8][22]

-

The C3-Carboxamide Group: In cannabinoid receptor antagonists, a carboxamido group at the C3 position was found to be a critical requirement for potent activity.[22]

-

The N1-Substituent: The group attached to the N1 nitrogen often dictates pharmacokinetic properties and can influence binding to the target. For example, a 2,4-dichlorophenyl group at N1 was essential for high-affinity cannabinoid receptor antagonism.[22]

-

The C4 Position: The C4 position, where the chloromethyl group resides in our target scaffold, is a key point for modification. Introducing substituents here can modulate the electronic properties of the ring and provide vectors for interacting with specific pockets in a target protein. The chloromethyl group itself serves as a reactive linker, enabling the exploration of SAR through the addition of diverse chemical moieties.[4]

Key Experimental Protocols

To evaluate the biological potential of new 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride derivatives, a series of robust and validated in vitro assays are required.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality: This assay quantifies the cytotoxic or anti-proliferative effect of a compound on cancer cells. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay